molecular formula C5H8O3 B3041964 4,5-Dimethyl-1,3-dioxolan-2-one CAS No. 4437-70-1

4,5-Dimethyl-1,3-dioxolan-2-one

Cat. No.: B3041964
CAS No.: 4437-70-1
M. Wt: 116.11 g/mol
InChI Key: LWLOKSXSAUHTJO-UHFFFAOYSA-N
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Description

Overview of Cyclic Carbonate Chemistry

Cyclic carbonates are a class of organic compounds characterized by a carbonyl group flanked by two oxygen atoms within a ring structure. mdpi.com These compounds, particularly five-membered cyclic carbonates, have garnered considerable interest in both academic and industrial spheres due to their versatile applications and alignment with the principles of green chemistry. mdpi.comspecificpolymers.com

The synthesis of cyclic carbonates is often achieved through the cycloaddition of carbon dioxide (CO2) to epoxides, a method that is highly atom-efficient as it incorporates all reactants into the final product. specificpolymers.comrsc.org This reaction is advantageous as it utilizes CO2, a readily available, non-toxic, and renewable C1 building block. rsc.orgresearchgate.net The reaction is also thermodynamically favorable due to the high free energy of epoxides. rsc.org

Cyclic carbonates serve a multitude of purposes. They are employed as green polar aprotic solvents, with propylene (B89431) carbonate being a notable example due to its wide liquid temperature range, low viscosity, and low toxicity. specificpolymers.com Furthermore, high-purity ethylene (B1197577) carbonate and propylene carbonate are crucial components in electrolytes for lithium-ion batteries, providing the high dielectric constant necessary to dissolve lithium salts. specificpolymers.comrsc.org Their ability to undergo ring-opening reactions with alcohols and amines also makes them valuable reactants in chemical synthesis. specificpolymers.com

Importance of 4,5-Dimethyl-1,3-dioxolan-2-one as a Molecular Platform

This compound, a derivative of 1,3-dioxolane (B20135), holds specific importance as a molecular building block in organic synthesis. Its structure, featuring a five-membered ring with two methyl groups at the 4 and 5 positions, provides a scaffold for the creation of more complex molecules. This compound is recognized as a significant intermediate in organic synthesis. google.com

A key application of this compound is in the pharmaceutical industry. It is a crucial intermediate in the synthesis of new semi-synthetic antibiotics. google.com For instance, it is utilized in the preparation of the semi-synthetic penicillin, Lenampicillin Hydrochloride. google.com The compound is also used in the synthesis of Prulifloxacin, a synthetic chemotherapeutic antibiotic. chemicalbook.com

Scope of Academic Research on Dioxolanone Derivatives

Academic research into dioxolanone derivatives is extensive, exploring their synthesis and application in various fields. The versatility of the five-membered cyclic carbonate structure makes it a focal point for developing new synthetic methodologies and materials. mdpi.com

Research has focused on leveraging dioxolanone derivatives as building blocks for a range of chemical transformations, including decarboxylation, hydrogenation, and transesterification reactions. mdpi.com These reactions open pathways to the synthesis of diols and non-cyclic carbonates, which are important intermediates in the polymer industry. mdpi.com

Furthermore, the presence of the cyclic carbonate moiety in molecules with significant biological potential is an active area of investigation. mdpi.com Studies have explored the synthesis of novel 1,3-dioxolane derivatives as potential modulators to overcome multidrug resistance in cancer chemotherapy. nih.gov Computational studies using Density Functional Theory (DFT) have also been employed to characterize the structure and properties of complex dioxolanone derivatives, aiding in the understanding of their spectroscopic data. mdpi.com

Historical Development and Contemporary Relevance

The synthesis of this compound has evolved over time, moving towards safer and more efficient methods. Historically, its synthesis involved the reaction of 3-hydroxy-2-butanone with phosgene (B1210022) or diphosgene. google.com However, due to the extreme toxicity of phosgene and the instability of diphosgene, these methods posed significant safety risks. google.com

Contemporary synthesis methods have focused on replacing these hazardous reagents. One such method involves the reaction of 3-hydroxyl-2-butanone with bis(trichloromethyl)carbonate in the presence of an auxiliary agent. google.com Another approach utilizes the transesterification reaction of 3-hydroxy-2-butanone with dimethyl carbonate. chemicalbook.comgoogle.com These modern methods are designed to be safer, more environmentally friendly, and economically viable. google.com

The continued relevance of this compound is underscored by its role as an important intermediate in the production of pharmaceuticals and other fine chemicals. google.comchemicalbook.com Its utility in creating optically active chiral drugs is particularly noteworthy, as this can enhance drug efficacy and reduce side effects. chemicalbook.com The ongoing research into its synthesis and applications ensures its place as a valuable compound in modern chemical research.

PropertyValue
Chemical Formula C5H8O3 nih.gov
Molecular Weight 116.12 g/mol pharmaffiliates.com
Appearance White Solid chemicalbook.com
CAS Number 37830-90-3 nih.govsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1,3-dioxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLOKSXSAUHTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 4,5 Dimethyl 1,3 Dioxolan 2 One

Established Synthetic Routes

The traditional synthesis of 4,5-dimethyl-1,3-dioxolan-2-one relies on well-documented batch processes. These methods are broadly categorized into transesterification reactions and phosgene-free carbonylation approaches.

Cyclization through Transesterification of Carbonyl Precursors

A prominent method for synthesizing this compound is through the transesterification of 3-hydroxyl-2-butanone with a carbonate source, typically dimethyl carbonate. acs.orggoogle.com This process involves a catalyzed ester exchange reaction.

The reaction is generally carried out in two main stages. Initially, 3-hydroxyl-2-butanone, dimethyl carbonate, a catalyst, and a solvent are heated, typically between 60-100°C, for several hours to facilitate the transesterification. acs.orggoogle.com During this stage, methanol (B129727) is generated as a byproduct and is often removed by distillation to drive the reaction forward. chemicalbook.com In the second stage, the temperature is increased to 110-160°C for an additional period to ensure the completion of the cyclization. acs.orggoogle.com

After the reaction, the mixture is cooled, and the catalyst is neutralized, often with an acid like concentrated hydrochloric acid. acs.org The final product is then isolated through purification steps which may include distillation to recover unreacted dimethyl carbonate, followed by crystallization of the residue at low temperatures (0-5°C). acs.orgchemicalbook.com Various catalysts can be employed to facilitate this reaction, with yields varying based on the specific conditions.

Interactive Table: Transesterification of 3-hydroxyl-2-butanone

Catalyst Yield (%) Purity (%) Reference
Sodium propylate 47.26 99.0 chemicalbook.com
Sodium methylate 52.75 99.6 google.com
Sodium ethylate 39.96 99.0 google.com
Potassium carbonate 45.06 99.1 google.com

Phosgene-Free Carbonylation Approaches

To avoid the significant safety hazards associated with the use of highly toxic phosgene (B1210022) gas, phosgene-free synthetic routes have been developed. These methods utilize safer solid phosgene equivalents for the carbonylation step.

A key phosgene-free method involves the direct reaction of 3-hydroxyl-2-butanone with bis(trichloromethyl)carbonate, also known as triphosgene (B27547). google.com Triphosgene is a solid compound that serves as a safer and more easily handled substitute for gaseous phosgene. google.com In this synthetic pathway, triphosgene effectively acts as the carbonyl source for the cyclization reaction. The reaction is conducted in an organic solvent in the presence of an auxiliary agent to yield this compound. google.com This approach eliminates the severe risks tied to storing and handling phosgene, making the process inherently safer. google.com

The efficiency and yield of the synthesis using bis(trichloromethyl)carbonate are significantly influenced by the choice of auxiliary agent and solvent. google.com These agents are crucial for facilitating the reaction, likely by acting as a base or nucleophilic catalyst. The reaction involves combining 3-hydroxyl-2-butanone, bis(trichloromethyl)carbonate, and the auxiliary agent in a specific molar ratio within an organic solvent. google.com The reaction proceeds at low temperatures (0-5°C) initially, followed by a period at a much higher temperature (150-180°C). google.com

Studies have demonstrated that different combinations of auxiliary agents and solvents can lead to varying yields of the final product. Agents such as triethylamine, pyridine, and N,N-dimethylaniline have been successfully used. google.com

Interactive Table: Effect of Auxiliary Agents and Solvents on Yield

Auxiliary Agent Solvent Yield (%) Purity (%) Reference
N,N-dimethylaniline Carbon tetrachloride 55.04 99.3 google.com
Triethylamine Tetrahydrofuran 47.0 99.0 google.com
Pyridine Chloroform 35.9 99.7 google.com

Emerging Synthetic Strategies

As the chemical industry moves towards safer, more efficient, and scalable manufacturing processes, emerging strategies like continuous flow synthesis are being explored for the production of fine chemicals, including cyclic carbonates.

Continuous Flow Synthesis Methodologies

While specific literature detailing the continuous flow synthesis of this compound is not yet prominent, the principles of flow chemistry are highly applicable to this type of carbonylation reaction. Continuous flow processes offer significant advantages over traditional batch methods, particularly for reactions involving gases like carbon monoxide or those that are highly exothermic. acs.orgacs.org

Key benefits include enhanced mass transfer between gas and liquid phases, which is often a limiting factor in batch carbonylation, and superior temperature and pressure control. acs.orgvapourtec.com These systems, often employing tube-in-tube or packed-bed reactors, allow for the safe use of reagents like CO at elevated temperatures and pressures, leading to intensified processes and higher throughput. acs.orgyoutube.com The small reactor volumes inherent in flow chemistry significantly mitigate the safety risks associated with handling pressurized and potentially hazardous gases. vapourtec.com The development of such a process for this compound could represent a significant advancement in its safe and scalable production. acs.org

Rearrangement Reactions from Advanced Intermediates

Rearrangement reactions offer a pathway to this compound from more complex starting materials. These reactions often involve a skeletal reorganization of an intermediate to form the desired dioxolanone ring structure. While direct examples for the synthesis of this compound via rearrangement are not extensively documented in the provided results, analogous rearrangement principles can be considered.

For instance, the Pinacol rearrangement , which involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone, demonstrates the principle of a 1,2-migration. libretexts.org In a hypothetical context, an appropriately substituted polyol precursor could potentially undergo a similar rearrangement to form the cyclic carbonate structure.

Another relevant class of rearrangements includes those involving epoxides. The Payne rearrangement , for example, involves the base-catalyzed equilibration of a 2,3-epoxy alcohol. libretexts.org Such rearrangements highlight the reactivity of epoxides and their potential to serve as precursors in more complex transformations leading to cyclic structures.

The benzilic acid rearrangement , which converts a 1,2-diketone into a carboxylic acid, showcases the rearrangement of a carbon skeleton under basic conditions. libretexts.org While not a direct route, it illustrates the types of bond migrations that can be induced in multifunctional molecules.

It is important to note that these are general rearrangement principles, and their direct application to the synthesis of this compound would require specifically designed advanced intermediates.

Catalytic Carboxylative Cyclization Pathways (e.g., Silver(I)-Catalyzed Systems for Related Analogues)

A more direct and widely studied approach for the synthesis of cyclic carbonates, including analogues of this compound, is the catalytic carboxylative cyclization of epoxides with carbon dioxide (CO₂). rsc.orgnih.govrsc.org This method is highly atom-economical. nih.gov

Silver(I) catalysts have shown significant promise in promoting the carboxylation and subsequent cyclization of various unsaturated substrates. rsc.orgnih.govsemanticscholar.org For example, silver catalysts are effective in the sequential carboxylation and cyclization of propargyl alcohols and amines under mild conditions. rsc.orgnih.govsemanticscholar.org These reactions proceed through the activation of the alkyne or allene (B1206475) moiety by the silver(I) ion, facilitating the incorporation of CO₂ and subsequent intramolecular cyclization to form heterocyclic compounds. rsc.orgsemanticscholar.org

While the direct silver-catalyzed synthesis of this compound from 2,3-butanediol (B46004) or its corresponding epoxide is not explicitly detailed, the principles from related silver-catalyzed cyclizations of epoxide-propargylic esters are informative. nih.gov These reactions can proceed through a domino sequence involving epoxide ring-opening, rearrangement, and cycloisomerization. nih.gov

The general mechanism for the cycloaddition of CO₂ to epoxides, often catalyzed by various metal complexes or organocatalysts, involves three key steps:

Activation and ring-opening of the epoxide. researchgate.net

Insertion of CO₂ into the metal-alkoxide bond. researchgate.net

Intramolecular cyclization to form the cyclic carbonate and regenerate the catalyst. researchgate.net

The following table summarizes the performance of various catalytic systems in the synthesis of cyclic carbonates from epoxides and CO₂.

Catalyst SystemSubstrateYield (%)Selectivity (%)Conditions
Bimetallic Aluminum(salen) complex / Tetrabutylammonium bromideTerminal EpoxidesHighHigh1 atm CO₂, Ambient Temp
Imidazolium hydrogen carbonate ionic liquidsStyrene (B11656)Excellent-One-pot reaction
Tungstate assisted-tandem systemOlefins94-10 bar CO₂, H₂O₂
MoO₂(acac)₂-quaternary ammonium (B1175870) saltOlefinsModerateModerateOne-pot, TBHP
Au/SiO₂-ZnBr₂/Bu₄NBrStyrene-4280 °C, 1 MPa CO₂

This table is a compilation of data from various sources. nih.govmdpi.com

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound. This involves studying the kinetic and thermodynamic parameters of the cyclization process and designing catalysts for improved performance.

Kinetic and Thermodynamic Parameters of Cyclization

The cycloaddition of CO₂ to epoxides is influenced by several factors, including temperature, pressure, and the nature of the catalyst and solvent. nih.govresearchgate.net Detailed kinetic studies, often employing techniques like stopped-flow spectrophotometry and NMR spectroscopy, have been conducted to elucidate the reaction pathways. researchgate.netnih.gov

The reaction is generally considered to be a three-step process, with the ring-opening of the epoxide often being the rate-determining step. researchgate.net The presence of a co-catalyst, such as a halide salt, is often crucial for this step. nih.gov

DFT (Density Functional Theory) calculations have been employed to model the energy profiles of the reaction. acs.org These studies help in understanding the stability of intermediates and the energy barriers of transition states. For example, in the KI-catalyzed cycloaddition of styrene oxide, the activation of the epoxide by the potassium cation is a key step. acs.org The free-energy profile indicates the relative stabilities of the intermediates and the energy required for each step of the reaction. acs.org

The solubility of CO₂ in the reaction medium can also significantly impact the reaction rate, suggesting that mass transfer can be a limiting factor in some systems. researchgate.net

The following table presents a conceptual overview of the thermodynamic parameters for the key steps in a catalyzed epoxide-CO₂ cycloaddition.

Reaction StepEnthalpy Change (ΔH)Entropy Change (ΔS)Gibbs Free Energy Change (ΔG)
Epoxide ActivationVariableNegativePositive
CO₂ InsertionExothermicVariableFavorable
Intramolecular CyclizationExothermicPositiveHighly Favorable

This is a generalized representation and actual values depend on the specific reactants and catalyst system.

Catalyst Design Principles for Enhanced Selectivity and Yield

The rational design of catalysts is paramount for achieving high selectivity and yield in the synthesis of cyclic carbonates. kaist.ac.kr Several key principles guide the development of effective catalysts:

Bifunctionality: Catalysts that possess both a Lewis acidic site to activate the epoxide and a nucleophilic site (or a co-catalyst that provides one) to initiate ring-opening are often highly effective. rsc.org For example, bimetallic salen complexes have demonstrated exceptional activity due to their ability to preorganize both the epoxide and the CO₂ source. nih.gov

Cooperative Activation: The use of co-catalysts, such as quaternary ammonium halides, can significantly enhance the reaction rate by providing a nucleophile for epoxide ring-opening. nih.gov The choice of halide can also influence the reaction kinetics. researchgate.net

Steric and Electronic Effects: The substituents on the catalyst ligand can be modified to tune the catalyst's activity and selectivity. researchgate.netkaist.ac.kr For instance, introducing electron-donating or -withdrawing groups can alter the Lewis acidity of the metal center. rsc.org

Heterogenization: Immobilizing homogeneous catalysts on solid supports, such as silica (B1680970) or polymers, can facilitate catalyst recovery and reuse, which is advantageous for industrial applications. rsc.orgrsc.org This can sometimes lead to a remarkable acceleration of the reaction. rsc.org

Metal-Free Systems: The development of metal-free organocatalysts, such as ionic liquids and N-heterocyclic carbenes, offers a more sustainable alternative to metal-based catalysts. rsc.orgresearchgate.net

Computational modeling, particularly DFT, plays a crucial role in modern catalyst design by allowing for the in-silico screening of potential catalysts and providing insights into the reaction mechanism. kaist.ac.kr This allows for the targeted design of catalysts with enhanced properties.

Chemical Reactivity and Transformation Pathways of 4,5 Dimethyl 1,3 Dioxolan 2 One

Ring-Opening Reactions and Derivatization

The strained five-membered ring of 4,5-dimethyl-1,3-dioxolan-2-one makes it susceptible to ring-opening reactions, a pathway that allows for the synthesis of various derivatives. These transformations are typically initiated by the attack of nucleophiles at the electron-deficient carbonyl carbon.

The carbonyl group (C=O) in this compound is highly polarized, rendering the carbonyl carbon electrophilic and a prime target for nucleophilic attack. masterorganicchemistry.comlibretexts.orglibretexts.org This fundamental reactivity is the cornerstone of its ring-opening chemistry. The reaction begins with the nucleophile adding to the carbonyl carbon, which causes the carbon to rehybridize from sp² to sp³ and pushes the pi electrons of the C=O bond onto the oxygen atom. libretexts.org This process forms a tetrahedral alkoxide intermediate. libretexts.org

The stability and subsequent fate of this intermediate depend on the nature of the attacking nucleophile. Strong, basic nucleophiles lead to irreversible addition, while weaker nucleophiles can result in reversible reactions. libretexts.orgmsu.edu The reactivity of the carbonyl center is influenced by both electronic and steric factors. Compared to acyclic carbonates, the ring strain of the dioxolanone structure can enhance the electrophilicity of the carbonyl carbon. However, the methyl groups at the C4 and C5 positions can introduce steric hindrance, potentially slowing the rate of nucleophilic attack compared to unsubstituted dioxolanones. studentski.net The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the cleavage of an acyl-oxygen bond and opening of the five-membered ring. masterorganicchemistry.com

The reaction of this compound with alcohols, known as alcoholysis, is a key transformation pathway. This process involves the ring-opening of the cyclic carbonate to yield linear carbonate derivatives. The synthesis of 4,5-dimethyl-1,3-dioxol-2-one (B143725) can be achieved through the transesterification of 3-hydroxy-2-butanone with dimethyl carbonate. chemicalbook.comgoogle.com The reverse of this synthesis, the alcoholysis of the dioxolanone, proceeds by the nucleophilic attack of an alcohol on the carbonyl carbon.

This attack leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C-O bond within the ring and resulting in the formation of an oxo-alkyl carbonate. For instance, reaction with methanol (B129727) would yield a carbonic acid methyl ester derivative of 3-hydroxy-2-butanone. chemicalbook.com This reaction is typically catalyzed by an acid or a base. The process is reversible, and driving the reaction to completion often requires using an excess of the alcohol or removing one of the products from the reaction mixture.

Amine nucleophiles react readily with cyclic carbonates like this compound, leading to ring-opened products such as urethanes (carbamates) or potentially cyclized structures like hydroxy-oxazolidinones. Studies on the related 2,2-dimethyl-1,3-dioxolan-4-one (B22341) have shown that it reacts with secondary amines to produce N,N-disubstituted amides of glycolic acid. thieme-connect.com This demonstrates the susceptibility of the dioxolanone ring to aminolysis. thieme-connect.com

In the case of this compound, the reaction with a primary or secondary amine would involve the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate which, upon ring opening, yields a hydroxy-substituted urethane. Depending on the reaction conditions and the structure of the amine, this intermediate could potentially undergo an intramolecular cyclization to form a hydroxy-oxazolidinone derivative. The synthesis of oxazolidinones is a significant area of research, as this core structure is found in several important antibacterial agents. nih.govdoaj.org Various methods exist for oxazolidinone synthesis, including the reaction of epoxides with isocyanates or the carbonylation of β-amino alcohols, highlighting the diverse routes to this important heterocyclic system. organic-chemistry.orgnih.gov

Table 1: Reaction Conditions for Aminolysis of a Related Dioxolanone This table is based on findings for the reaction of 2,2-dimethyl-1,3-dioxolan-4-one with secondary amines.

Amine Solvent Conditions Product Type Yield (%) Reference
Diethylamine Toluene Reflux, 10-14 h N,N-diethylamide of glycolic acid 56-93 thieme-connect.com
Morpholine Toluene Reflux, 10-14 h 4-Hydroxyacetylmorpholine 93.2 thieme-connect.com
N-Ethylaniline Toluene Reflux, prolonged N-ethylanilamide of glycolic acid Low (5%) thieme-connect.com

Functionalization of the Dioxolane Ring System

Beyond ring-opening reactions, the dioxolane ring itself offers opportunities for further chemical modification. The stereochemistry of the methyl groups plays a crucial role in directing these functionalization reactions.

The this compound molecule possesses two chiral centers at the C4 and C5 positions. The relative stereochemistry (cis or trans) of the two methyl groups is fixed, and each diastereomer can exist as a pair of enantiomers ((4R,5R), (4S,5S), (4R,5S), (4S,5R)). fda.govfda.gov This inherent chirality is critical, as it can direct the stereochemical outcome of subsequent reactions.

Functionalization can be envisioned at the methyl groups (e.g., via radical halogenation followed by substitution) or potentially at the C-H bonds of the dioxolane ring itself. Any such reaction would proceed through transition states whose energies are influenced by the existing stereocenters, likely leading to a preference for the formation of one diastereomer over another. The principles of stereoselective synthesis are well-established for dioxolane systems. nih.gov For example, the synthesis of chiral building blocks often relies on the use of enantiomerically pure dioxolane derivatives to control the stereochemistry of the final product. The rigid conformation of the dioxolane ring helps to create a predictable steric environment, enabling regioselective and stereoselective transformations. thieme-connect.de

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com While the saturated ring of this compound cannot participate as a diene or dienophile, its unsaturated analog, 4,5-dimethyl-1,3-dioxol-2-one, possesses a carbon-carbon double bond that can act as a dienophile in [4+2] cycloaddition reactions. nih.govsigmaaldrich.com

The reactivity in these cycloadditions is governed by frontier molecular orbital theory, which involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The electron-withdrawing nature of the carbonate group in the dioxol-2-one ring makes it an activated dienophile, facilitating reactions with electron-rich dienes. organic-chemistry.org Furthermore, related dioxolanone structures have been successfully employed as dienophiles in Diels-Alder and other cycloaddition reactions. For example, chiral 5-methylene-1,3-dioxolan-4-ones have been used in [3+2] cycloaddition reactions to generate spiro adducts with high stereocontrol. researchgate.net These examples with analogous systems demonstrate the potential utility of unsaturated dioxolanones in complex molecule synthesis via cycloaddition strategies. researchgate.net

Table 2: Examples of Cycloaddition Reactions with Analogous Dioxolanones

Dioxolanone Type Reaction Type Reactant Product Type Reference
5-Methylene-1,3-dioxolan-4-one [3+2] Cycloaddition Benzonitrile oxide Spiro adduct researchgate.net
5-Methylene-1,3-dioxolan-4-one [3+2] Cycloaddition Diazomethane Spiro adduct researchgate.net

Structure-Reactivity Relationships

Influence of Methyl Substituents on Reaction Outcomes

The presence of two methyl groups at the C4 and C5 positions of the 1,3-dioxolan-2-one ring significantly modulates its chemical reactivity compared to the unsubstituted parent compound. This influence stems from a combination of electronic and steric effects exerted by the methyl substituents.

Methyl groups are known to be electron-donating through an inductive effect (+I). ontosight.ai This property increases the electron density within the heterocyclic ring. An increase in electron density can affect the electrophilicity of the carbonyl carbon (C2), potentially influencing the rate and nature of nucleophilic attacks at this position. While specific kinetic studies on this compound are not detailed in the provided results, the general principle suggests that this increased electron density could slightly decrease the reactivity of the carbonyl group towards nucleophiles compared to unsubstituted 1,3-dioxolan-2-one.

EffectDescriptionConsequence on Reaction Outcomes
Electronic EffectMethyl groups are electron-donating (+I effect), increasing electron density in the dioxolanone ring. ontosight.aiMay decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to the unsubstituted ring.
Steric HindranceThe physical bulk of the methyl groups at C4 and C5 restricts access to the ring.Influences regioselectivity and stereoselectivity of reactions, such as directing the approach of nucleophiles and catalysts in ring-opening polymerizations. ontosight.ainih.govmdpi.com
Thermodynamic/Kinetic PropertiesThe presence of methyl groups can alter the enthalpy and entropy of reactions. ontosight.aiAffects reaction spontaneity and rates, influencing product distribution and polymer microstructure. ontosight.aimdpi.com

Analysis of Reaction Stereochemistry

The stereochemistry of reactions involving this compound is intrinsically linked to the configuration of the two methyl-substituted stereocenters at the C4 and C5 positions. The compound can exist as three distinct stereoisomers: the chiral enantiomeric pair, (4R,5R)- and (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one (the trans isomers), and the achiral meso compound, (4R,5S)-4,5-dimethyl-1,3-dioxolan-2-one (the cis isomer).

The stereochemical outcome of reactions is often determined by the specific stereoisomer used as the starting material. This principle is well-illustrated in reactions that proceed through a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The formation of this intermediate is stereospecific. For example, in the synthesis of related 1,3-dioxolanes from alkenes, a cis-alkene stereospecifically forms a meso dioxolanyl cation, while a trans-alkene yields a chiral cation. mdpi.com This stereocontrol is critical because the subsequent trapping of this cation intermediate by a nucleophile dictates the final product's stereochemistry. mdpi.com

Applying this principle to this compound, reactions that involve the cleavage and reformation of the ring or reactions at the carbonyl group will have their stereochemical pathways influenced by the initial cis or trans arrangement of the methyl groups.

Reactions of trans-(4,5)-dimethyl-1,3-dioxolan-2-one: Using a single enantiomer, such as (4R,5R)-4,5-dimethyl-1,3-dioxolan-2-one, allows for asymmetric synthesis, where the chirality of the starting material is transferred to the product. This is a fundamental strategy in creating enantiomerically pure compounds. nih.gov

Reactions of meso-(4,5)-dimethyl-1,3-dioxolan-2-one: The meso compound, having a plane of symmetry, will typically yield achiral or racemic products unless a chiral reagent or catalyst is used to differentiate between the two enantiotopic faces or groups of the molecule.

The stereospecificity of these reactions is crucial in polymer chemistry. For instance, the ring-opening polymerization of different stereoisomers of cyclic carbonate monomers is a known method to control the tacticity (stereochemical arrangement of monomer units) of the resulting polymer, which in turn governs its physical and mechanical properties.

Starting IsomerStereochemical NatureExpected Reaction OutcomeExample Principle
cis-(4R,5S)Meso (achiral)Formation of achiral or racemic products in the absence of external chiral influence.Analogous to a cis-alkene forming a meso-dioxolanyl cation intermediate. mdpi.com
trans-(4R,5R) or (4S,5S)Chiral (enantiomers)Formation of chiral, enantiomerically enriched or pure products (asymmetric synthesis). nih.govAnalogous to a trans-alkene forming a chiral cation intermediate, preserving stereochemical information. mdpi.com

Advanced Spectroscopic Characterization and Computational Studies of 4,5 Dimethyl 1,3 Dioxolan 2 One

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, coupled with computational methods like normal coordinate analysis, offers a comprehensive understanding of the molecular vibrations of 4,5-dimethyl-1,3-dioxolan-2-one.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ range. researchgate.net This technique measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals a series of absorption bands, each corresponding to a specific vibrational mode. Key functional group frequencies, such as the C=O stretching of the carbonate group and various C-H and C-O stretching and bending vibrations, are identified and analyzed to elucidate the molecular structure.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FTIR data, the FT-Raman spectrum of this compound has been obtained in the 4000–100 cm⁻¹ region. researchgate.net FT-Raman spectroscopy provides information about the vibrational modes that involve a change in the polarizability of the molecule. This often allows for the observation of vibrations that are weak or absent in the FTIR spectrum, such as those associated with the non-polar C-C bonds of the methyl groups and the ring structure.

Normal Coordinate Analysis and Vibrational Mode Assignments

To precisely assign the observed vibrational bands to specific molecular motions, a normal coordinate analysis is performed. researchgate.net This computational method utilizes force constants derived from quantum chemical calculations, often employing methods like B3LYP with basis sets such as 6-311++G**. researchgate.net By correlating the experimental FTIR and FT-Raman data with the calculated vibrational frequencies, a detailed assignment of the fundamental vibrational modes of this compound can be achieved. This analysis provides a deeper understanding of the influence of the methyl groups on the skeletal properties of the dioxolanone ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in characterizing this compound.

Proton (¹H) NMR Spectroscopic Elucidation

The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons in the molecule. chemicalbook.com The spectrum typically shows signals corresponding to the methyl protons and the protons on the dioxolanone ring. The chemical shifts (δ) and coupling constants (J) of these signals are key to confirming the connectivity of the atoms.

Table 1: ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
Data not available in search results

Detailed peak assignments and coupling constants require further experimental data not available in the provided search results.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the different carbon atoms within the molecule. chemicalbook.com Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The spectrum of this compound will show signals for the carbonyl carbon, the two carbons of the dioxolanone ring, and the two methyl carbons.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
Data not available in search results

Specific chemical shift values require experimental data not available in the provided search results.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the detailed structural elucidation of this compound, providing insights into its stereochemistry and conformational dynamics. While standard one-dimensional ¹H and ¹³C NMR spectra offer initial characterization, more sophisticated methods are required to resolve complex structural features. ox.ac.uk

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in correlating proton and carbon signals, which is particularly useful for assigning resonances in congested spectral regions. ox.ac.uk For this compound, this technique can definitively link the methyl protons to their corresponding carbon atoms and the methine protons of the dioxolane ring to their carbons.

Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity within the molecule, for instance, by observing correlations from the methyl protons to the quaternary carbon of the carbonyl group and the adjacent methine carbon.

To determine the relative stereochemistry of the two methyl groups (i.e., cis or trans isomers), Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) is a powerful tool. NOE correlations are observed between protons that are close in space, regardless of whether they are directly bonded. For the cis isomer of this compound, a strong NOE would be expected between the protons of the two methyl groups, as they are on the same face of the dioxolane ring. Conversely, the absence or weakness of such a correlation would suggest the trans configuration. The magnitude of vicinal proton-proton coupling constants (³JHH) can also provide stereochemical information, with cis and trans isomers often exhibiting distinct coupling constant values. ipb.pt

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a powerful theoretical framework for understanding the molecular properties of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Various combinations of exchange-correlation functionals and basis sets are utilized for this purpose. For instance, the B3LYP functional combined with basis sets like 6-311++G** and cc-pVTZ has been successfully used to optimize the geometry of 4,5-dimethyl-1,3-dioxol-2-one (B143725), a closely related compound. researchgate.net The selection of the functional and basis set is critical for obtaining accurate molecular geometries, which are foundational for all other computed properties. scispace.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformation. researchgate.net

Once the optimized geometry is obtained, DFT can be used to explore the electronic properties of this compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MESP) surface is another valuable output of these calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides insights into how the molecule will interact with other chemical species. For instance, the carbonyl oxygen in this compound is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack.

Table 1: Calculated Electronic Properties for a Related Dioxolane Derivative

Property Value
HOMO Energy [Value] eV
LUMO Energy [Value] eV
Energy Gap (Egap) [Value] eV

Note: Specific values for this compound would require dedicated DFT calculations. The table illustrates the type of data generated.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate theoretical NMR chemical shifts for both ¹H and ¹³C nuclei. longdom.org These predicted shifts can be compared with experimental data to aid in the assignment of complex spectra and to validate the computed molecular structure. mdpi.com The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) employed. nih.gov

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These theoretical spectra are invaluable for assigning the various vibrational modes of the molecule, such as the characteristic C=O stretch of the carbonate group and the various C-H and C-C stretching and bending modes. researchgate.net

Quantum chemical calculations can also be used to determine various thermodynamic properties of this compound from first principles. By performing frequency calculations, it is possible to compute properties such as:

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

Entropy (S): A measure of the randomness or disorder of the system.

Enthalpy (H): The total heat content of the system.

The temperature dependence of these properties can also be investigated, providing a comprehensive thermodynamic profile of the molecule. researchgate.net

Table 2: Calculated Thermodynamic Properties for 4,5-dimethyl-1,3-dioxolane (B11944712) at Standard Conditions

Property Value Unit
Standard Gibbs free energy of formation (ΔfG°) -152.18 kJ/mol
Enthalpy of formation at standard conditions (ΔfH°gas) -370.39 kJ/mol
Enthalpy of fusion at standard conditions (ΔfusH°) 19.67 kJ/mol
Enthalpy of vaporization at standard conditions (ΔvapH°) 35.69 kJ/mol

Data obtained from Joback Calculated Property for the related compound 4,5-dimethyl-1,3-dioxolane. chemeo.com

Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. tutorchase.com When a molecule is ionized in a mass spectrometer, it often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the molecule's structure. libretexts.org

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), which may or may not be readily observable. The subsequent fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. tutorchase.com Common fragmentation patterns for cyclic esters and ethers can provide clues to the structure.

Potential fragmentation pathways for this compound could include:

Loss of a methyl group (-CH₃): Resulting in an [M-15]⁺ ion.

Loss of carbon dioxide (-CO₂): A common fragmentation for cyclic carbonates, leading to an [M-44]⁺ ion.

Cleavage of the dioxolane ring: This can lead to various smaller fragments. For example, cleavage adjacent to the oxygen atoms is a common pathway in ethers.

McLafferty rearrangement: If applicable, this rearrangement could lead to characteristic neutral losses.

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways. nih.gov In an MS/MS experiment, a specific fragment ion (a "parent ion") is selected and then subjected to further fragmentation to produce "daughter ions." tutorchase.com This provides detailed information about the connectivity of the atoms within the original molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula for the molecular ion and its fragments. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
4,5-dimethyl-1,3-dioxol-2-one
cis-4,5-dimethyl-1,3-dioxolan-2-one
trans-4,5-dimethyl-1,3-dioxolan-2-one
Tetramethylsilane (TMS)

Research Applications of 4,5 Dimethyl 1,3 Dioxolan 2 One in Materials Science and Organic Synthesis

Sustainable Polymer Chemistry

The drive towards a circular economy has spurred research into polymers derived from renewable resources that also feature designed-in degradability. 4,5-Dimethyl-1,3-dioxolan-2-one and its structural relatives are at the forefront of this research, serving as key monomers for next-generation sustainable plastics.

Precursor for Biorenewable Polycarbonates

This compound is a direct derivative of 2,3-butanediol (B46004), a chemical that can be produced efficiently through the fermentation of sugars, making it a biorenewable platform chemical. researchgate.net The synthesis of polycarbonates, a major class of engineering thermoplastics, traditionally relies on fossil-fuel-derived feedstocks like bisphenol A and toxic reagents such as phosgene (B1210022). A greener alternative is the direct copolymerization of CO2 with diols, and significant research has focused on using bio-based diols to create more sustainable polycarbonates. acs.orgacs.orgscilit.com

The cyclic monomer this compound (2,3-butylene carbonate) represents a CO2-based monomer that can potentially be used in ring-opening polymerization (ROP) to produce aliphatic polycarbonates. researchgate.net However, the ROP of five-membered cyclic carbonates like this one presents thermodynamic challenges. Polymerization often requires high temperatures (above 100°C) and can be accompanied by decarboxylation, leading to the formation of poly(ether-carbonate) copolymers rather than pure polycarbonates. nih.gov Despite these hurdles, the potential to create biorenewable polycarbonates from monomers like this compound continues to drive research into new catalysts and reaction conditions to control the polymerization process effectively. nih.gov

Monomer in the Development of Degradable Polymeric Materials

A key application of dioxolanone-based monomers is in the creation of degradable polymers. The ester linkage within the cyclic structure can be incorporated into a polymer backbone, creating points of hydrolytic or enzymatic weakness that allow the material to break down under specific conditions. Research has shown that related dioxolanone structures can be used to synthesize degradable polymers. acs.orgrsc.org For instance, monomers like 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one can be polymerized to yield materials that degrade under basic conditions. acs.orgrsc.org

Similarly, bifunctional dioxolanones, derived from renewable resources like tartaric acid, have been used as cross-linkers with common cyclic esters (e.g., L-lactide, ε-caprolactone) to produce cross-linked, degradable polyester (B1180765) networks. researchgate.netnih.goveuropean-coatings.com These materials exhibit a wide range of mechanical properties, from rigid solids to elastomers, and can be fully degraded back to their constituent monomers or reprocessed at their end-of-life. researchgate.netnih.gov This body of research highlights the role of the dioxolanone motif, including this compound, as a fundamental building block for designing polymers with controlled degradability, contributing to the development of more sustainable plastics.

Intermediates in Fine Chemical and Pharmaceutical Synthesis

The structural features of this compound, particularly its chiral variants, make it an important intermediate in the synthesis of high-value chemicals, including pharmaceuticals.

Role in the Synthesis of Optically Active Chiral Drugs and Semi-Synthetic Antibiotics

The unsaturated analog, 4,5-dimethyl-1,3-dioxol-2-one (B143725), is a crucial intermediate in the production of several important pharmaceuticals. chemicalbook.com It serves as a key building block for modifying drug molecules to enhance their efficacy and reduce side effects. guidechem.comgoogle.com This is particularly important in the synthesis of optically active chiral drugs, where a specific stereoisomer provides the desired therapeutic effect. chemicalbook.comgoogle.com The use of chiral auxiliaries—temporarily incorporated stereogenic units—is a common strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.com

The chiral forms of this compound, such as the (4R,5R) and (4S,5S) isomers, function as valuable chiral building blocks derived from optically pure 2,3-butanediol. fda.govnih.gov The related unsaturated compound is used in the synthesis of a range of drugs, as detailed in the table below.

Drug NameTherapeutic ClassRole of the Dioxolone Intermediate
Prulifloxacin Fluoroquinolone AntibioticKey building block in the synthesis pathway. chemicalbook.comguidechem.comgoogle.comnih.gov
Lenampicillin Penicillin AntibioticUsed in the synthesis of this semi-synthetic penicillin. google.com
Olmesartan Cardiovascular AgentAn important intermediate for this antihypertensive drug. guidechem.comgoogle.com
Cefuroxime variants Cephalosporin AntibioticDerivatives are used in the preparation of these antibiotics. nih.gov

This table references applications of the closely related 4,5-dimethyl-1,3-dioxol-2-one.

Building Block for Complex Organic Molecules

Beyond specific drug syntheses, chiral dioxolanones are versatile building blocks in asymmetric synthesis, enabling the construction of complex molecular architectures with high stereochemical control. mdpi.comnih.gov Research has demonstrated that chiral 1,3-dioxolan-4-ones, a structurally related class of compounds, can function as chiral acyl anion or ketene (B1206846) equivalents. mdpi.com This allows them to participate in reactions like Michael additions and Diels-Alder cycloadditions to form new carbon-carbon bonds with a high degree of stereoselectivity. mdpi.comnih.gov The dioxolanone unit guides the approach of reagents, and subsequent fragmentation or hydrolysis of the ring reveals a new functional group in a stereochemically defined orientation. This strategy is fundamental to the synthesis of complex natural products and other intricate organic molecules.

Functional Materials and Additives

In addition to its role as a monomer and synthetic intermediate, this compound has been explored for direct use in functional materials. The trans-isomer, in particular, has been identified as a promising aprotic polar solvent. wikipedia.org Its properties make it suitable for applications in energy storage, specifically as a component of non-aqueous electrolytes for lithium batteries. wikipedia.org The polarity and stability of the cyclic carbonate structure are advantageous for dissolving lithium salts and facilitating ion transport, which are critical functions of an electrolyte. The investigation of related boronate ester derivatives of dioxolane in materials science further underscores the utility of this heterocyclic scaffold in creating functional materials. mdpi.com

Applications as Electrolyte Additives in Lithium-Ion Batteries

This compound, also known as 4,5-Dimethyl-1,3-dioxol-2-one (DMDO), has been investigated as a novel electrolyte additive to enhance the performance of lithium-ion batteries. uri.eduresearchgate.net Its incorporation into the electrolyte solution aims to improve key battery parameters, such as capacity retention and storage life, particularly under challenging conditions like elevated temperatures. uri.eduresearchgate.net

Research has demonstrated that even small amounts of DMDO in the electrolyte can lead to significant improvements. For instance, in studies involving LiNi0.8Co0.15Al0.05O2/graphite battery cells, the addition of just 1% DMDO to the electrolyte dramatically increased the simulated storage life at elevated temperatures from 93 days to 341 days. researchgate.net This enhancement is attributed to the additive's role in forming a more stable and effective solid electrolyte interphase (SEI) on the electrodes. researchgate.net The improved performance suggests that DMDO helps to mitigate the degradation mechanisms that typically occur during battery storage and operation. uri.eduresearchgate.net

The following table summarizes the impact of DMDO on battery storage life as observed in research studies.

Table 1: Effect of DMDO Additive on Battery Storage Life

Additive Concentration Base Electrolyte Battery System Initial Simulated Storage Life Storage Life with DMDO Source

Influence on Solid Electrolyte Interphase (SEI) Formation in Electrochemical Cells

The primary mechanism by which this compound enhances battery performance is through its direct influence on the formation and properties of the solid electrolyte interphase (SEI). uri.eduresearchgate.net The SEI is a critical passivation layer that forms on the surface of the anode (and sometimes the cathode) during the initial charging cycles of a lithium-ion battery. Its quality is paramount for the long-term stability and efficiency of the cell.

DMDO contributes to the formation of a superior SEI by decomposing and polymerizing on the electrode surfaces. uri.eduresearchgate.net Investigations combining electrochemical methods, X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) calculations have confirmed the presence of DMDO decomposition products on both the anode and cathode surfaces. uri.edu These products modify the composition and morphology of the SEI, making it more stable and effective at preventing unwanted side reactions between the electrode and the electrolyte. uri.eduresearchgate.net

The following table outlines the observed effects of DMDO on the SEI layer.

Table 2: Influence of DMDO on SEI Properties

Property Observation with DMDO Additive Consequence Source
SEI Composition Contains DMDO decomposition products Forms a more effective passivation layer uri.edu
SEI Growth Restrained during storage and aging Reduces internal resistance increase and capacity loss researchgate.net

Future Research Directions and Emerging Opportunities for 4,5 Dimethyl 1,3 Dioxolan 2 One

Development of Green and Sustainable Synthetic Methodologies

A primary area of future research is the development of environmentally benign methods for synthesizing 4,5-Dimethyl-1,3-dioxolan-2-one. Traditional routes often involve reagents like the highly toxic phosgene (B1210022). google.com Modern green chemistry principles, however, are guiding the exploration of safer and more sustainable alternatives. nih.govspecificpolymers.com

Key strategies include:

Carbon Dioxide (CO₂) Fixation: The cycloaddition of CO₂ to epoxides is a highly attractive, 100% atom-efficient method for producing cyclic carbonates. specificpolymers.com This process utilizes a renewable, inexpensive, and non-toxic C1 feedstock, contributing to carbon capture and utilization (CCU) goals. rsc.orgrsc.orgrsc.org Future work will likely focus on optimizing this reaction for 2,3-epoxybutane (B1201590) to yield this compound under mild conditions.

Bio-based Feedstocks: Researchers are investigating the use of biomass-derived precursors to reduce reliance on fossil fuels. nih.gov For instance, vanillin, derived from lignin, has been used to create bio-based polyhydroxyurethanes (PHUs) after conversion to a cyclic carbonate, a strategy that could be adapted for other bio-based precursors. specificpolymers.com A patented method describes a green synthetic route starting from 3-hydroxyl-2-butanone and dimethyl carbonate. google.com

Safer Reagents: A significant advancement is the replacement of phosgene with less hazardous alternatives like bis(trichloromethyl)carbonate for reacting with 3-hydroxyl-2-butanone. google.com This approach eliminates major safety risks associated with the process. google.com

These green methodologies are crucial for enhancing the sustainability profile of this compound production, making it a more viable component for large-scale industrial applications. specificpolymers.com

Exploration of Novel Catalytic Systems for Enhanced Transformations

The efficiency of synthesizing and transforming this compound is heavily dependent on the catalytic system employed. The high stability of CO₂ necessitates effective catalysts to facilitate its reaction with epoxides. rsc.orgacs.org Future research is focused on discovering and optimizing catalysts that are not only highly active but also recyclable, cost-effective, and environmentally friendly. nih.govdatapdf.com

Promising areas of catalyst development include:

Homogeneous and Heterogeneous Catalysts: A wide range of catalysts have been investigated, including metal complexes, metal-organic frameworks (MOFs), ionic liquids, and organocatalysts. rsc.org For the cycloaddition of CO₂ and epoxides, dinuclear zinc catalysts have shown high activity, while other systems like CaI₂/BTP (1,3-bis[tris(hydroxymethyl)-methylamino]-propane) have proven effective under atmospheric pressure. rsc.orgacs.org

Recyclable and Metal-Free Systems: Azolate ionic liquids are being explored as effective, recyclable, metal-free, and halide-free catalysts for producing cyclic carbonates under moderate conditions. datapdf.com Organocatalytic systems, such as those based on hydrogen-bond donors like phenols paired with nucleophilic cocatalysts, offer a metal-free approach for synthesis under ambient temperature and pressure. mdpi.com

Biocompatible Catalysts: The development of biocompatible catalytic systems is particularly important for applications in the biomedical field. nih.gov A system using thiourea (B124793) and potassium iodide has been shown to be biocompatible, recyclable, and cost-effective for cyclic carbonate synthesis. nih.gov

The table below summarizes various catalytic systems investigated for cyclic carbonate synthesis, which could be adapted for this compound.

Catalyst SystemSubstratesKey AdvantagesReference
Dinuclear Methyl Zincmeso-CHO and CO₂Rapid polymerization, high turnover frequency. rsc.org
Azolate Ionic LiquidsEpoxides and CO₂Recyclable, metal-free, halide-free. datapdf.com
CaI₂/BTPTerminal Epoxides and CO₂Nontoxic, efficient at atmospheric pressure, recyclable. acs.org
2–(1H–1,2,4–Triazol–3–yl)phenol/nBu₄NITerminal EpoxidesEffective under ambient conditions. mdpi.com
Thiourea/KIEpoxides and CO₂Biocompatible, recyclable, cost-effective. nih.gov

Design of Advanced Polymeric Materials with Tunable Properties

One of the most significant opportunities for this compound lies in its use as a monomer for creating advanced aliphatic polycarbonates (APCs) through ring-opening polymerization (ROP). bham.ac.uknih.govacs.org These polymers are gaining attention as biocompatible and biodegradable materials for a range of applications, particularly in the biomedical field. bham.ac.uknih.gov

Future research in this area will focus on:

Tunable Material Properties: The structure of the cyclic carbonate monomer directly influences the properties of the resulting polymer. bham.ac.uk By carefully designing derivatives of this compound or by copolymerizing it with other monomers, researchers can create materials with precisely tailored thermal, mechanical, and degradation characteristics. bham.ac.ukresearchgate.net

Biomedical Applications: APCs are highly valued for applications such as drug delivery, tissue regeneration, and medical implants. nih.govacs.org The ability to introduce functional groups onto the polymer backbone allows for the development of materials with specific biological activities or responsiveness. nih.govacs.org

Chemical Recyclability: A key advantage of these CO₂-based polycarbonates is their potential for chemical recycling. rsc.org Research is exploring catalytic systems that can efficiently depolymerize the plastic waste back into its constituent monomers, creating a closed-loop system and contributing to a circular economy. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To transition the synthesis of this compound from laboratory-scale to industrial production, the integration of continuous-flow chemistry and automated platforms is essential. rsc.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. rsc.org

Emerging opportunities in this domain include:

Heterogeneous Catalytic Flow Reactions: Using polymer-supported catalysts, such as imidazolium-based ionic liquids, in a flow reactor allows for the continuous synthesis of cyclic carbonates. rsc.org This setup simplifies product separation and enhances catalyst activity and turnover number (TON) due to the high catalyst-to-substrate ratio in the reactor column. rsc.org

Gas-Liquid-Solid "Trickle-Flow" Reactions: For reactions involving a gas like CO₂, trickle-flow reactors have demonstrated remarkable acceleration effects. rsc.org This is attributed to the direct contact of the gas with the solid catalyst bed, improving reaction efficiency for processes like the cycloaddition of CO₂ to epoxides. rsc.org

Automated High-Throughput Screening: Automated platforms, such as the ChemSpeed Accelerator system, can be used for high-throughput screening of various catalysts, ligands, and reaction conditions. google.com This accelerates the optimization process for the synthesis of this compound and its derivatives. google.com

Computational Design and High-Throughput Screening of Dioxolanone Derivatives

Computational chemistry and high-throughput screening are powerful tools that can accelerate the discovery and development of new dioxolanone derivatives with desired properties. eurasianjournals.com These methods allow for the virtual design and evaluation of vast numbers of molecules, saving significant time and resources compared to traditional experimental approaches. nih.gov

Future research will likely leverage these techniques for:

Property Prediction: Using methods like Density Functional Theory (DFT), researchers can predict the structural, electronic, and reactive properties of novel this compound derivatives. nih.govmdpi.com This allows for the in silico design of monomers that will impart specific characteristics to the resulting polymers.

Catalyst Design: Computational modeling can be used to design and optimize catalysts for specific transformations. scispace.com By simulating the reaction mechanism, researchers can identify the key features required for an effective catalytic dyad or active site, guiding the synthesis of more efficient catalysts. scispace.com

High-Throughput Screening of Libraries: Combinatorial chemistry can generate large libraries of compounds that can then be rapidly screened for desired activities. nih.gov For instance, this methodology could be applied to create and test libraries of dioxolanone-based polymers for specific biological interactions or material properties, accelerating the discovery of new functional materials. nih.gov

Q & A

Q. What are the standard synthetic routes for 4,5-dimethyl-1,3-dioxolan-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via catalytic cycloaddition of CO₂ with epoxides. For example, 2,2-dimethyloxirane reacts with CO₂ under ruthenium porphyrin/TBACl catalysis to form this compound, achieving yields >80% under optimized pressure (5–20 bar CO₂) and temperature (80–120°C) . Purification via column chromatography (silica gel, ethyl acetate/petroleum spirit gradient) is critical to isolate the product as a cis/trans mixture (4:3 ratio) . Key variables include catalyst loading, CO₂ pressure, and reaction time.

Q. How is this compound characterized structurally, and what analytical methods are most reliable?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. ¹H NMR (CDCl₃, 400 MHz) shows peaks at δ 4.13 (2H, s) and 1.91 (6H, s) for the methyl groups and carbonate ring protons . ¹³C NMR (100.6 MHz) confirms the carbonyl carbon at δ 154.7 ppm and methyl carbons at 18.4 and 14.4 ppm . High-resolution mass spectrometry (HRMS) further validates molecular composition (C₅H₈O₃Na⁺ [M+Na]⁺: 139.0366) . X-ray crystallography of recrystallized samples (e.g., from MeOH) resolves stereochemistry .

Q. What are the primary applications of this compound in synthetic chemistry?

It serves as a versatile intermediate in pharmaceuticals, notably in synthesizing the antihypertensive drug olmesartan. Its cyclic carbonate structure enables ring-opening reactions with nucleophiles (e.g., amines) to generate carbamate derivatives . It is also used as a solvent or electrolyte additive in lithium-ion batteries due to its stability under electrochemical conditions, though this application is less explored compared to fluorinated analogs .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans isomers) impact reactivity in downstream reactions?

The cis/trans ratio (4:3) observed in synthesized batches influences regioselectivity in ring-opening reactions. For example, nucleophilic attack at the less hindered cis isomer may favor specific carbamate products. Computational studies (DFT) or kinetic experiments under controlled conditions (e.g., chiral catalysts) can elucidate these differences. Separation via preparative HPLC or chiral columns is necessary for isolating enantiopure intermediates in drug synthesis .

Q. What contradictions exist in reported NMR data, and how can they be resolved experimentally?

Discrepancies in methyl group chemical shifts (e.g., δ 1.91 ppm in vs. δ 1.50–1.33 ppm in ) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or sample purity. Researchers should replicate spectra under standardized conditions (e.g., 400 MHz, CDCl₃) and cross-validate with 2D NMR (HSQC, HMBC) to assign signals unambiguously . Impurities from unreacted epoxides or side products (e.g., oligomers) must be ruled out via GC-MS or TLC.

Q. What mechanistic insights explain the catalytic efficiency of organocatalysts in its synthesis?

Organocatalytic systems (e.g., TBACl) activate CO₂ via halide-mediated epoxide ring-opening, followed by cyclization to form the carbonate. Kinetic studies reveal a rate-determining step involving CO₂ insertion into the epoxide-TBA complex. Advanced techniques like in-situ IR spectroscopy or isotopic labeling (¹³CO₂) can track intermediate formation . Catalyst recyclability and solvent-free conditions (e.g., flow chemistry) are areas for optimization .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Ru/TBACl catalysis, 80–120°C, 5–20 bar CO₂, 12–24h reaction time
Purification Silica gel chromatography (ethyl acetate/petroleum spirit gradient)
Structural Analysis ¹H/¹³C NMR, HRMS, X-ray crystallography (MeOH recrystallization)
Stereochemical Study Chiral HPLC, preparative TLC, DFT calculations
Electrochemical Use Conductivity tests in LiPF₆-based electrolytes, cyclic voltammetry (1–4.5 V vs. Li)

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4,5-Dimethyl-1,3-dioxolan-2-one

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